molecular formula C23H27N7O2 B5523575 6-[(4-benzylpiperazin-1-yl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,5-triazine-2,4-diamine

6-[(4-benzylpiperazin-1-yl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,5-triazine-2,4-diamine

Cat. No. B5523575
M. Wt: 433.5 g/mol
InChI Key: IGFHWQPXWJXIBQ-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals with a complex structure featuring benzylpiperazine, benzodioxin, and triazine moieties. It is relevant in research due to its potential selective affinity for dopamine D(4) receptors and other biological targets, indicating its significance in medicinal chemistry for the development of therapeutic agents (Hodgetts et al., 2001).

Synthesis Analysis

The synthesis involves multiple steps, starting from base compounds through reactions that introduce the benzylpiperazine and benzodioxin groups. For instance, benzylmercapto triazinones were synthesized, highlighting a method that could be adapted for producing structures similar to the target compound by introducing appropriate substituents and modifying the core triazine ring (Hwang et al., 2006).

Molecular Structure Analysis

The molecular structure of related compounds, such as triazinylpiperazines, has been analyzed through X-ray crystallography, revealing specific conformational features and intermolecular interactions that contribute to their biological activity. This highlights the importance of the spatial arrangement of the benzylpiperazine and benzodioxin groups in determining the compound's interaction with biological targets (Little et al., 2008).

Chemical Reactions and Properties

Compounds with the triazine core are involved in various chemical reactions, demonstrating a range of reactivities depending on the substituents present. For instance, novel triazine herbicides exhibit strong photosynthetic electron transport inhibitory activity, indicating the potential for diverse biological activities based on the triazine skeleton's modification (Ohki et al., 1999).

Physical Properties Analysis

Physical properties such as crystalline structure, density, and molecular packing can be deduced from related compounds. For instance, the analysis of triazinylpiperazines and their interactions in the solid state can provide insights into the stability, solubility, and potential formulation strategies for the compound (Patel et al., 2014).

Scientific Research Applications

Synthesis and Molecular Structure Analysis

  • A study by Łażewska et al. (2019) explored the synthesis and computer-aided analysis of novel ligands for the 5-HT6 serotonin receptor, focusing on the role of linkers in substituted 1,3,5-triazinylpiperazines. This research provides insights into the molecular design and optimization of compounds targeting serotonin receptors, which could be relevant to the compound (Łażewska et al., 2019).

  • Another study detailed the hydrolysis of reaction products obtained from diethyl acetylenedicarboxylate with amines, demonstrating the significance of understanding the chemical behavior and transformation of complex molecules under various conditions. Although this research does not directly relate to the specific compound, it underscores the importance of chemical reactions in the synthesis of heterocyclic compounds (Iwanami et al., 1964).

Receptor Binding and Antagonist Activity

  • Hodgetts et al. (2001) investigated a series of novel benzodioxanes, including compounds structurally similar to the one , for their affinity and selectivity at cloned primate dopamine D(4) receptors. This study identified compounds with high affinity and selectivity, pointing to potential neurological applications (Hodgetts et al., 2001).

  • Patel et al. (2014) developed a strategy for synthesizing triazines with antimycobacterial activity, suggesting the therapeutic potential of such compounds against Mycobacterium tuberculosis. This indicates the relevance of triazine derivatives in developing new antimicrobial agents (Patel et al., 2014).

Environmental Degradation and Soil Interaction

  • Research on the degradation of triazine herbicides highlighted the role of benzoxazinones in plants' resistance mechanisms. This study explored the interaction between DIBOA-Glc and atrazine, providing a foundation for understanding how similar compounds might interact with environmental agents or contribute to herbicide resistance strategies (Willett et al., 2016).

properties

IUPAC Name

6-[(4-benzylpiperazin-1-yl)methyl]-2-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N7O2/c24-22-26-21(16-30-10-8-29(9-11-30)15-17-4-2-1-3-5-17)27-23(28-22)25-18-6-7-19-20(14-18)32-13-12-31-19/h1-7,14H,8-13,15-16H2,(H3,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFHWQPXWJXIBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=NC(=NC(=N3)NC4=CC5=C(C=C4)OCCO5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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